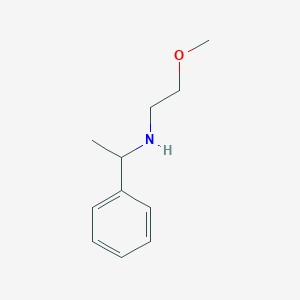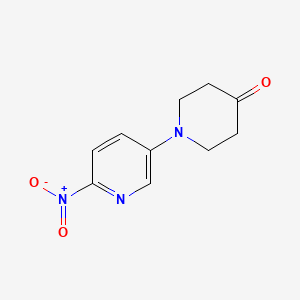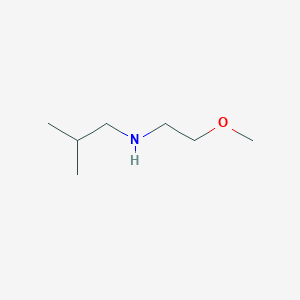![molecular formula C11H15F2N B3201613 Butyl[(2,4-difluorophenyl)methyl]amine CAS No. 1019619-01-2](/img/structure/B3201613.png)
Butyl[(2,4-difluorophenyl)methyl]amine
Descripción general
Descripción
Safety and Hazards
Mecanismo De Acción
Target of Action
Butyl[(2,4-difluorophenyl)methyl]amine is a key intermediate in the synthesis of Dolutegravir , an antiretroviral medication used to treat HIV . Therefore, its primary target is the HIV-1 integrase enzyme, which is crucial for the replication of the HIV virus .
Mode of Action
As an intermediate in the production of Dolutegravir, Butyl[(2,4-difluorophenyl)methyl]amine contributes to the inhibition of the HIV-1 integrase enzyme . This enzyme is responsible for integrating the viral genetic material into the host cell’s DNA, a critical step in the viral replication process . By inhibiting this enzyme, the replication of the virus is prevented .
Biochemical Pathways
The compound plays a role in the antiretroviral therapy pathway, specifically in the step involving the inhibition of the HIV-1 integrase enzyme . This results in the prevention of the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .
Pharmacokinetics
It has a long half-life, allowing for once-daily dosing, and is primarily metabolized by the liver .
Result of Action
The result of the action of Butyl[(2,4-difluorophenyl)methyl]amine, through its role in the synthesis of Dolutegravir, is the effective inhibition of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, improving the immune function of individuals with HIV .
Action Environment
The action of Butyl[(2,4-difluorophenyl)methyl]amine, as an intermediate in the synthesis of Dolutegravir, can be influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNOHUQFIXMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2,4-difluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B3201550.png)


![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)


amine](/img/structure/B3201598.png)




![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)